![molecular formula C66H44 B2422374 [11]Cycloparaphenylene CAS No. 1222105-48-7](/img/structure/B2422374.png)

[11]Cycloparaphenylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

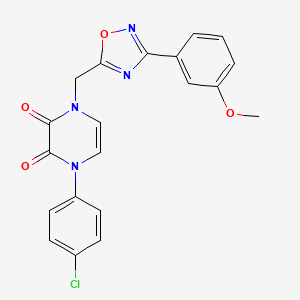

“11Cycloparaphenylene” is a type of cycloparaphenylenes (CPPs) which have attracted significant attention from theoretical, synthetic, supramolecular and material chemists due to their aesthetical structures . They are often referred to as “carbon nanohoops” due to their structural similarity to carbon nanotubes .

Synthesis Analysis

The synthesis of “11Cycloparaphenylene” has been achieved through various methods. One of the successful synthesis methods involves two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . Another approach relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .

Molecular Structure Analysis

The structures and strain energies of cycloparaphenylenes (CPPs) have been determined by DFT calculation at the B3LYP/6-31G (d) level of theory. Fifteen stable conformations of CPP were found as local minimum structures . It was also found that benzene rings of CPP can rotate rather freely at room temperature .

Chemical Reactions Analysis

The chemical reactions of “11Cycloparaphenylene” have been studied extensively. The first synthesis and characterization of 9-, 12-, and 18cycloparaphenylene was demonstrated utilizing a novel aromatization reaction .

Physical And Chemical Properties Analysis

Cycloparaphenylenes (CPPs) have unique optoelectronic properties due to their unique π-conjugated structures and physical properties . They have been studied for their potential applications in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Supramolecular Receptor with Visible Fluorescence

The first synthesis of a water-soluble [9]cycloparaphenylene derivative has been reported . This derivative contains three hydrindacene units with four carboxylates at the 2,6-positions via a macrocyclic gold complex . This crown-shaped macrocyclic compound exhibits remarkable water solubility, with a maximum solubility of 16 mmol L-1 (2.6 g/100 mL), as well as strong visible fluorescence in water . This molecule effectively encapsulates cationic guest compounds, such as methyl viologen dichloride, as indicated by a change in visible fluorescence .

Host-Guest Complexes Stabilized by CH−π Interactions

A family of all-hydrocarbon, all-π-conjugated [n]cycloparaphenylene-PAH host-guest complexes has been discovered and characterized . A theoretical framework has been built to rapidly select these complexes and predict their stabilities, driven exclusively by CH−π interactions . More than a dozen complexes were confirmed experimentally and assembled directly from commercially available compounds . This motif offers a versatile way to combine the advantageous properties of organic semiconductors with the rich dynamic, stereochemical, stimulus-responsive, and stress-dissipative behavior of host-guest complexes .

Separation Method for Fullerenes

Cycloparaphenylene was found to preferentially enclose metallo-fullerenes instead of “empty” fullerenes, reducing their solubility in toluene . This provides a convenient separation method for the two species .

Wirkmechanismus

Mode of Action

11Cycloparaphenylene interacts with fullerenes through a process known as complexation . This is a type of chemical reaction where 11Cycloparaphenylene forms a complex with fullerenes . The complexation energies span from around -36 kcal mol-1 with C60 to -53 kcal mol-1 with the C82 derivatives .

Biochemical Pathways

The biochemical pathways affected by 11Cycloparaphenylene and similar structures have size-dependent optical and electronic properties. These properties are most dynamic at the smallest size regime where n = 5–12 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11

Result of Action

The result of 11Cycloparaphenylene’s action is the formation of a complex with fullerenes . This complexation can influence the properties of the fullerenes, potentially leading to changes in their physical and chemical characteristics .

Action Environment

The action of 11Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other substances can affect the complexation process . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 11Cycloparaphenylene.

Eigenschaften

IUPAC Name |

dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOKFTTWOJPJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H44 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[11]Cycloparaphenylene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)

![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)